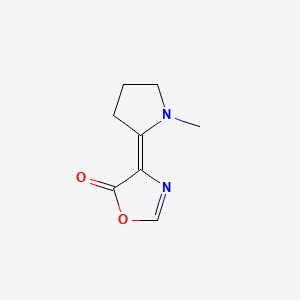
PEG-18 CASTOR OIL DIOLEATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PEG-18 Castor Oil Dioleate is a compound derived from castor oil (Ricinus communis) and ethoxylated with an average of 18 molar units of ethylene oxide. This compound is widely used in the cosmetics industry due to its emulsifying properties, which allow the formation of stable mixtures of oil and water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PEG-18 Castor Oil Dioleate is synthesized through the ethoxylation of castor oil, followed by esterification with oleic acid. The ethoxylation process involves the reaction of castor oil with ethylene oxide under controlled temperature and pressure conditions to achieve the desired degree of ethoxylation . The resulting ethoxylated castor oil is then reacted with oleic acid to form the diester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where castor oil is continuously fed and reacted with ethylene oxide. The reaction is typically catalyzed by alkaline catalysts such as sodium hydroxide or potassium hydroxide . The esterification step is carried out in the presence of acid catalysts to ensure complete conversion to the diester .
Analyse Chemischer Reaktionen
Types of Reactions
PEG-18 Castor Oil Dioleate primarily undergoes esterification and ethoxylation reactions during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds .
Common Reagents and Conditions
Ethoxylation: Ethylene oxide, alkaline catalysts (e.g., sodium hydroxide)
Esterification: Oleic acid, acid catalysts (e.g., sulfuric acid)
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide)
Major Products Formed
Ethoxylation: Ethoxylated castor oil
Esterification: this compound
Hydrolysis: Ethoxylated castor oil and oleic acid
Wissenschaftliche Forschungsanwendungen
PEG-18 Castor Oil Dioleate has a wide range of applications in scientific research and industry:
Wirkmechanismus
PEG-18 Castor Oil Dioleate exerts its effects primarily through its emulsifying properties. The compound has both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts, allowing it to reduce the interfacial tension between oil and water . This results in the formation of stable emulsions, which are essential in various formulations. The molecular targets and pathways involved include the interaction with lipid bilayers and the stabilization of dispersed phases in emulsions .
Vergleich Mit ähnlichen Verbindungen
PEG-18 Castor Oil Dioleate can be compared with other similar compounds, such as:
PEG-40 Hydrogenated Castor Oil: Similar in function but derived from hydrogenated castor oil, offering different physical properties.
PEG-60 Hydrogenated Castor Oil: Higher degree of ethoxylation, providing increased solubility and emulsifying capabilities.
PEG-20 Glyceryl Triisostearate: Another emulsifier with different fatty acid esters, used in similar applications.
This compound is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in stabilizing emulsions in a wide range of formulations .
Eigenschaften
CAS-Nummer |
110531-96-9 |
|---|---|
Molekularformel |
C10H8N2O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1166856.png)
